molecular formula C8H9ClN2O2 B1585373 Ethyl 3-amino-5-chloropicolinate CAS No. 27330-35-4

Ethyl 3-amino-5-chloropicolinate

Cat. No. B1585373
CAS RN: 27330-35-4
M. Wt: 200.62 g/mol
InChI Key: KYZPCGKVPOZMIB-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-chloropicolinate (EAC) is an organic compound belonging to the class of pyridines. It is a colorless, water-soluble solid that is widely used in the scientific community for its various applications. EAC is a versatile compound that has many applications in the field of organic synthesis, medicinal chemistry, and biochemistry. It is an important reagent in the synthesis of various compounds, and it is also used as a catalyst in organic reactions. Additionally, EAC has been studied for its potential use in a variety of biochemical and physiological processes, such as drug metabolism and enzyme inhibition.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 3-amino-5-chloropicolinate plays a critical role in the synthesis of various heterocyclic compounds. For example, it has been utilized in the synthesis of camptothecin analogues, which are significant in cancer research. The process involves a series of reactions, including esterification, hydrolysis, and cyclization, to produce complex heterocyclic structures (Kametani, 1970).

Development of Molluscicidal Properties

Research has also explored the use of ethyl 3-amino-5-chloropicolinate in developing compounds with molluscicidal properties. These properties are particularly relevant in controlling snail populations that are intermediate hosts for diseases like schistosomiasis (El-bayouki & Basyouni, 1988).

Anticancer Agent Synthesis

The compound has been used in the synthesis of potential anticancer agents, such as pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds have shown effects on the proliferation of cultured cells and the survival of mice bearing leukemia, indicating their potential as therapeutic agents (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Photovoltaic Properties

Ethyl 3-amino-5-chloropicolinate derivatives have been studied for their photovoltaic properties. These studies involve the fabrication of organic–inorganic photodiode devices, indicating potential applications in the field of renewable energy (Zeyada, El-Nahass, & El-Shabaan, 2016).

Agricultural Applications

The compound has been investigated for its effects on latex flow in plants like Hevea Brasiliensis. Such studies provide insights into the agricultural applications of ethyl 3-amino-5-chloropicolinate, especially in improving the yield of natural rubber (Abraham, Wycherley, & Pakianathan, 1972).

properties

IUPAC Name

ethyl 3-amino-5-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZPCGKVPOZMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302573
Record name Ethyl 3-amino-5-chloropicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5-chloropicolinate

CAS RN

27330-35-4
Record name 27330-35-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-amino-5-chloropicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Absolute EtOH (1.00 mL, d=0.785, 17.0 mmol) and H2SO4 (96%, 0.10 mL, d=1.840, 1.8 mmol) were added to the hydrochloride salt of 3-amino-5-chloropicolinic acid (106) (0.100 g, 0.407 mmol). The mixture was stirred and heated to reflux. The mixture was refluxed (120° C.) for 19 h. The resulting solution was cooled to room temperature, poured over ice (1.0 g), and neutralized to pH 5 with solid Na2 CO3. The resulting mixture was extracted with EtOAc (4×3 mL), the organic layer dried (Na2SO4), and rota-evaporated to dryness, leaving the title compound as an orange solid, 68.6 mg (84.0%), mp 139.5°-142.5° C. (Lit., 165°-6° C., McCaustland and Cheng, J. Heterocycl. Chem. 7:467 (1970)); 1H NMR (CDCl3): δ1.44 (t, J=6.9 Hz, 3H), 4.45 (q, J=6.9 Hz, 3H), 5.84 (bs, 2H), 7.05 (d, J=1.5 Hz, 1H), 7.99 (d, J=1.8 Hz, 1H).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
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Quantity
0.1 mL
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reactant
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[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0.1 g
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reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DJ Mccaustland, CC Cheng - Journal of Heterocyclic Chemistry, 1970 - Wiley Online Library
… In this case the principal task involved the preparation of ethyl 3-amino-5-chloropicolinate (XU) and its conversion to the key intermediate 4,7-dichloro-2-methoxy-1,Fi-naphthyridine (XVI…
Number of citations: 19 onlinelibrary.wiley.com
ZL Zhou, JM Navratil, SX Cai, ER Whittemore… - Bioorganic & medicinal …, 2001 - Elsevier
… To a solution of ethyl 3-amino-5-chloropicolinate (Scheme 1, Scheme 5) (0.353 g, 1.76 mmol) in 10 mL of 1,2-dichloroethane and 0.51 mL of triethylamine was added m-…
Number of citations: 41 www.sciencedirect.com

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